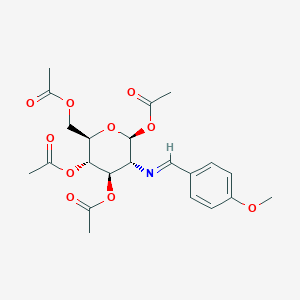
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose is a synthetic compound with the molecular formula C22H27NO10 and a molecular weight of 465.45 g/mol . This compound is a derivative of glucopyranose, where the hydroxyl groups are acetylated, and an imino group is introduced at the 2-position, forming a Schiff base with 4-methoxybenzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose typically involves the following steps :
Acetylation: The starting material, 2-amino-2-deoxy-D-glucopyranose, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose.
Schiff Base Formation: The acetylated glucopyranose is then reacted with 4-methoxybenzaldehyde under acidic conditions to form the Schiff base, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The imino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose involves its interaction with specific molecular targets. The Schiff base moiety can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity . The acetylated glucopyranose structure may also facilitate its uptake and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: A similar compound where the imino group is replaced with an amino group.
2-(4-Methoxybenzylidene)imino-2-deoxy-β-D-glucopyranose: A non-acetylated version of the compound.
Uniqueness
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose is unique due to its combination of acetylated hydroxyl groups and the Schiff base moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO10/c1-12(24)29-11-18-20(30-13(2)25)21(31-14(3)26)19(22(33-18)32-15(4)27)23-10-16-6-8-17(28-5)9-7-16/h6-10,18-22H,11H2,1-5H3/t18-,19-,20-,21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDJXUNJWJXMH-ZGJYDULXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084893.png)
![1-[(4-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084900.png)
![[1-(Phenylmethoxymethyl)cyclopentyl]methanamine](/img/structure/B8084908.png)
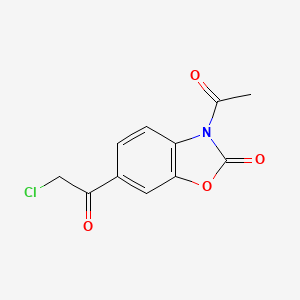
![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)
![(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride](/img/structure/B8084927.png)
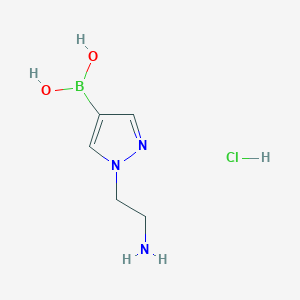
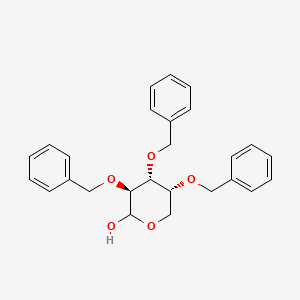
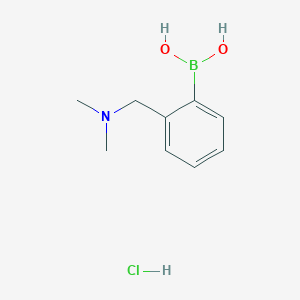
![2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine](/img/structure/B8084955.png)
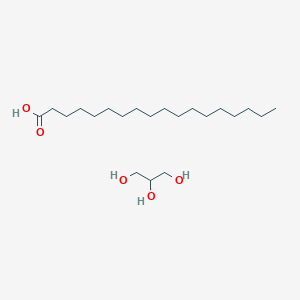
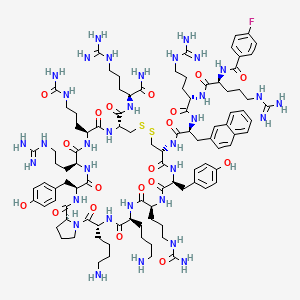
![2-(4-Fluorophenyl)-4-oxo-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084984.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-4-yl]propanoic acid](/img/structure/B8084990.png)
